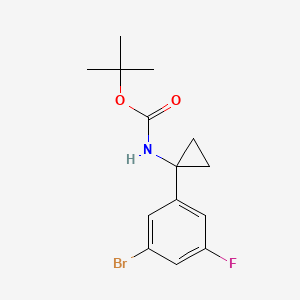
tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a substituted phenyl ring with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Introduction of the bromine and fluorine substituents: This step involves the selective bromination and fluorination of the phenyl ring. Reagents such as bromine (Br2) and fluorine (F2) or their derivatives can be used under controlled conditions.
Carbamate formation: The final step involves the reaction of the substituted cyclopropyl phenyl compound with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods: Industrial production of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl ring substituents.
Reduction: Reduction reactions can target the carbamate group or the halogen substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles or electrophiles such as sodium methoxide (NaOCH3) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry:
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Pharmacological research: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Drug development: Its structural features make it a candidate for the development of new therapeutic agents.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Agricultural chemicals: It may serve as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism by which tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.
相似化合物的比较
- tert-butyl N-[1-(3-chloro-5-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-4-fluorophenyl)cyclopropyl]carbamate
- tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate
Uniqueness: tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H17BrFNO2 |
|---|---|
分子量 |
330.19 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChI 键 |
NGZNGJRKGZHPRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


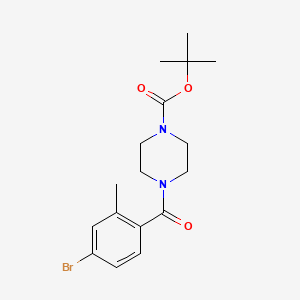
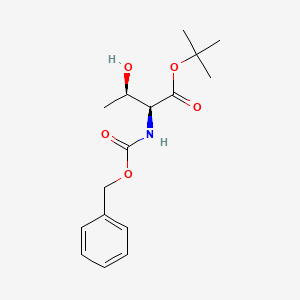
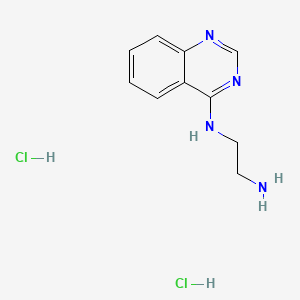
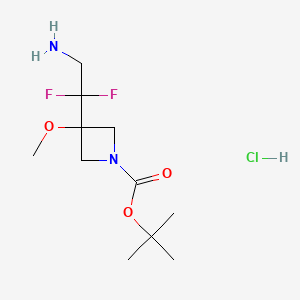
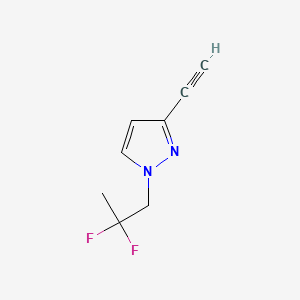


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
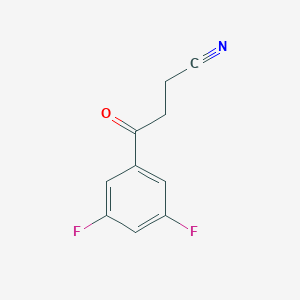
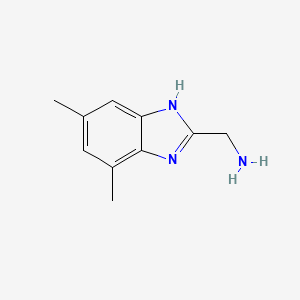
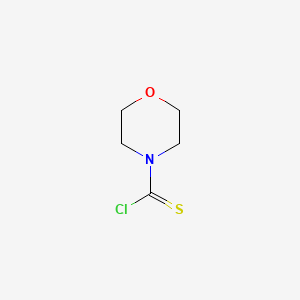
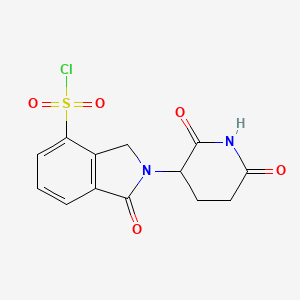
![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
